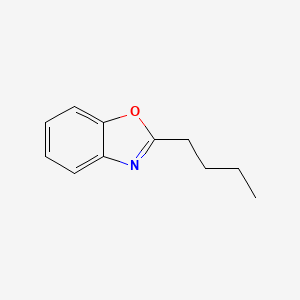

2-(n-Butyl)benzoxazole

Description

Significance of the Benzoxazole (B165842) Core in Heterocyclic Chemistry and Materials Science

The benzoxazole ring system, which consists of a benzene (B151609) ring fused to a 1,3-oxazole ring, is a privileged heterocyclic scaffold in chemistry. researchgate.netijrrjournal.comnajah.edu Its unique structural and electronic properties have made it a cornerstone in both medicinal chemistry and materials science. researchgate.netchemistryjournal.netresearchgate.net Benzoxazole is an aromatic organic compound with the molecular formula C₇H₅NO. chemistryjournal.netjocpr.com The planar nature of the benzoxazole scaffold, a result of the fused aromatic rings, allows for significant π-π stacking and hydrophobic interactions with biomacromolecules. najah.edu Furthermore, the nitrogen and oxygen atoms within the ring act as hydrogen bond acceptors, enhancing its ability to bind to various biological targets. najah.edu

In medicinal chemistry, the benzoxazole nucleus is a core component of numerous compounds with a wide spectrum of pharmacological activities. ijrrjournal.comjocpr.comnih.govresearchgate.net These include antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. researchgate.netjocpr.comnih.govresearchgate.netnih.govresearchgate.net The structural similarity of the benzoxazole core to naturally occurring nucleic bases, such as adenine (B156593) and guanine, allows derivatives to interact readily with the biopolymers of living systems, potentially by inhibiting nucleic acid production. ijrrjournal.comnajah.educhemistryjournal.netjocpr.com This bioisosterism is a key factor in its broad biological relevance. ijrrjournal.comjocpr.com The versatility of the benzoxazole moiety has cemented its importance as a pharmacophore in drug discovery and development. researchgate.netnih.gov

The applications of benzoxazole derivatives extend into materials science, where their unique optical and electronic properties are highly valued. ontosight.aiontosight.ai The conjugated system inherent in the benzoxazole structure is responsible for its interesting optical characteristics, making these compounds suitable for use as fluorescent probes and dyes for imaging and detection. chemistryjournal.netontosight.ai They are also investigated for the development of advanced materials such as heat-resistant polymers, organic light-emitting diodes (OLEDs), and other optoelectronic devices. ontosight.airsc.org

Rationale for Focused Research on 2-Alkylbenzoxazole Systems, Highlighting the n-Butyl Moiety

The functionalization of the benzoxazole core, particularly at the 2-position, is a primary strategy for modulating its chemical and biological properties. researchgate.netresearchgate.net The introduction of substituents, such as alkyl or aryl groups, can significantly influence the molecule's activity and is beneficial for pharmaceutical applications. rsc.org Research into 2-substituted benzoxazoles is driven by the goal of developing new therapeutic agents and materials with tailored characteristics. researchgate.net

The n-butyl moiety, a four-carbon straight-chain alkyl group, is of particular interest in this context. Its selection for focused research is often part of a systematic investigation into structure-activity relationships (SAR), where the length and branching of the alkyl chain at the 2-position are varied to optimize a desired biological effect. The n-butyl group provides a moderate level of lipophilicity, which can enhance membrane permeability and improve pharmacokinetic properties compared to smaller alkyl groups like methyl or ethyl. This balance of properties makes the 2-(n-butyl) substituent a valuable component in the design of novel bioactive molecules. The synthesis of a range of 2-alkylbenzoxazoles, including the n-butyl derivative, allows researchers to systematically explore these relationships and identify lead compounds for further development. researchgate.net

Historical Development and Contemporary Relevance of Benzoxazole Synthesis in Academic Contexts

The synthesis of the benzoxazole scaffold has been a subject of continuous development in organic chemistry. researchgate.net Historically, the most common methods involved the condensation of 2-aminophenols with precursors like carboxylic acids, aldehydes, or ketones, often followed by an oxidative cyclization step. rsc.orgresearchgate.net These traditional approaches frequently required harsh reaction conditions, such as strong acids and high temperatures, and sometimes suffered from low yields and the use of volatile organic solvents. rsc.orgacs.org

In recent decades, significant efforts have been made to develop more efficient, economical, and environmentally friendly synthetic routes, a trend that reflects the broader adoption of green chemistry principles. researchgate.netrsc.org Contemporary research in academic contexts focuses on novel catalytic systems and reaction conditions that overcome the limitations of older methods. jsynthchem.comijpbs.com

Modern synthetic strategies include:

Metal-catalyzed reactions: Palladium-catalyzed C-H arylation allows for the direct functionalization of the benzoxazole core. nih.gov

Biocatalysis: The use of enzymes, such as in dual-enzyme systems, enables the synthesis of 2-alkyl and 2-arylbenzoxazoles in water under aerobic conditions, representing a green and highly efficient alternative. rsc.orgrsc.orgresearchgate.net

Elemental Sulfur-Promoted Synthesis: Elemental sulfur has been identified as an excellent and mild oxidant for promoting the oxidative coupling of o-aminophenols with ketones or aldehydes to form 2-alkylbenzoxazoles. researchgate.netijpbs.comcnrs.fr

Green Catalysts: The use of recyclable catalysts like Brønsted acidic ionic liquids and various nanocatalysts has gained prominence. researchgate.netacs.orgijpbs.comrsc.org These catalysts often allow for reactions to be performed under solvent-free conditions with high yields and easy product separation. acs.orgjsynthchem.com

Data Tables

Table 1: Selected Modern Synthetic Methods for Benzoxazole Derivatives

| Method | Precursors | Catalyst/Reagent | Conditions | Key Advantages |

| Biocatalysis rsc.orgrsc.org | Catechols, Aldehydes, Urea | Urease-ArVHbM dual-enzyme system | Water, Air (aerobic oxidation) | Green solvent, wide substrate scope, avoids toxic ammonia (B1221849) accumulation. |

| Elemental Sulfur-Promoted Coupling researchgate.netcnrs.fr | o-Aminophenols, Ketones | Elemental Sulfur, N-methylpiperidine | Mild conditions | Excellent oxidant, forms 2-alkylbenzoxazoles. |

| Brønsted Acidic Ionic Liquid Catalysis acs.org | 2-Aminophenol (B121084), Benzaldehyde | BAIL gel | Solvent-free, 130 °C | High yield, reusable catalyst, green conditions. |

| Nanocatalyst-Mediated Synthesis jsynthchem.com | 2-Aminophenol, Benzaldehydes | Fe₃O₄@SiO₂-DETA-Mg | DMF, 100 °C | High yield, recyclable catalyst, efficient extraction. |

Properties

CAS No. |

6797-49-5 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-butyl-1,3-benzoxazole |

InChI |

InChI=1S/C11H13NO/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3 |

InChI Key |

UMTUDVFXSSAPGG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2O1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 N Butyl Benzoxazole and Its Analogues

Classical and Contemporary Strategies for 2-Substituted Benzoxazoles

The construction of the 2-substituted benzoxazole (B165842) core can be achieved through a variety of synthetic strategies. These methods primarily rely on the formation of the oxazole (B20620) ring by cyclizing a precursor, typically derived from 2-aminophenol (B121084).

The most traditional and widely employed method for synthesizing 2-substituted benzoxazoles is the condensation and subsequent cyclization of 2-aminophenols with various carbonyl-containing precursors. nih.govnih.gov This approach involves the reaction of the nucleophilic amino and hydroxyl groups of the 2-aminophenol with an electrophilic carbon, leading to the formation of the heterocyclic ring, usually with the elimination of water.

Key carbonyl precursors include:

Aldehydes: The reaction of 2-aminophenol with an aldehyde, such as pentanal (valeraldehyde) to yield 2-(n-butyl)benzoxazole, is a direct method. The initial step is the formation of a Schiff base (imine) intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or aromatization to furnish the benzoxazole product. nih.govresearchgate.net Various catalysts and conditions have been developed to promote this transformation, including the use of imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles under solvent-free ultrasound irradiation, which has been shown to produce 2-substituted benzoxazoles in high yields (up to 90%) within 30 minutes. nih.gov

Carboxylic Acids and Derivatives: Carboxylic acids or their activated derivatives (like acyl chlorides and esters) are also common precursors. mdpi.comresearchgate.net The reaction with carboxylic acids often requires dehydrating agents or high temperatures to facilitate the initial amide formation followed by cyclization. eurekaselect.com For instance, the synthesis of 2-phenylbenzoxazole (B188899) can be achieved by reacting 2-aminophenol with benzoic acid in the presence of polyphosphoric acid (PPA). globalresearchonline.net Similarly, Lawesson's reagent has been used as an efficient promoter for the solvent-free microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol. organic-chemistry.org

These cyclocondensation reactions represent a versatile and straightforward pathway to a wide array of 2-substituted benzoxazoles, with the choice of carbonyl precursor directly dictating the substituent at the 2-position.

Table 1: Examples of Catalysts in Cyclocondensation Reactions for 2-Substituted Benzoxazoles

| Precursor | Catalyst/Promoter | Conditions | Product Type | Yield | Source |

|---|---|---|---|---|---|

| Aldehydes | LAIL@MNP | Solvent-free, Ultrasound, 30 min | 2-Aryl/Alkyl-benzoxazoles | Up to 90% | nih.gov |

| Aldehydes | Samarium triflate | Aqueous medium | 2-Aryl/Alkyl-benzoxazoles | Good | organic-chemistry.org |

| Carboxylic Acids | Lawesson's reagent | Microwave, Solvent-free | 2-Aryl/Alkyl-benzoxazoles | Good | organic-chemistry.org |

| Carboxylic Acids | Polyphosphoric acid (PPA) | High temperature | 2-Aryl-benzoxazoles | N/A | eurekaselect.comglobalresearchonline.net |

| β-Diketones | Brønsted acid and CuI | N/A | 2-Substituted benzoxazoles | Good | organic-chemistry.org |

Oxidative cyclization offers an alternative route that often starts from precursors that are one oxidation state away from the final aromatic product. These methods typically involve the in-situ formation of an intermediate, such as a Schiff base from 2-aminophenol and an aldehyde, followed by an oxidation step that drives the cyclization and aromatization. nih.gov

Elemental sulfur has been identified as an effective oxidant for promoting the oxidative condensation of 2-aminophenols with a broad range of aldehydes, including aliphatic ones. researchgate.net This method, often catalyzed by sodium sulfide (B99878) with a DMSO additive, provides the desired benzoxazole products in satisfactory yields. researchgate.net Another approach utilizes a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant in ethyl acetate (B1210297) (EA), or a greener system of molecular oxygen (O₂) in water, for the direct oxidative cyclization of catechols and primary amines to form benzoxazoles. researchgate.net

Iron-catalyzed systems have also been developed for the environmentally friendly synthesis of 2-aminobenzoxazoles, where an iron catalyst and aqueous hydrogen peroxide (H₂O₂) are used in an oxidative cyclization step, proceeding through a proposed radical process. rsc.org

Table 2: Oxidative Systems for Benzoxazole Synthesis

| Starting Materials | Oxidant/Catalyst System | Key Features | Source |

|---|---|---|---|

| 2-Aminophenols + Aldehydes | Elemental Sulfur (S₈) / Na₂S | Effective for aliphatic and aromatic aldehydes | researchgate.net |

| Catechols + Primary Amines | DDQ / Ethyl Acetate | Good substrate and functional group compatibility | researchgate.net |

| Catechols + Primary Amines | O₂ / Water | Greener, economical, excels for 2-alkyl-substituted benzoxazoles | researchgate.net |

| Benzoxazoles + Secondary Amines | FeCl₃ / H₂O₂ | Forms 2-aminobenzoxazoles via a radical process | rsc.org |

In recent decades, transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including 2-substituted benzoxazoles. nitrkl.ac.insioc-journal.cn These methods often involve C-H bond activation, cross-coupling reactions, or intramolecular cyclizations, providing novel and efficient pathways to functionalized benzoxazoles. nitrkl.ac.in

Palladium catalysts are renowned for their ability to facilitate a wide range of C-C and C-heteroatom bond formations. In the context of benzoxazole synthesis, palladium catalysis has been utilized for the direct C-H arylation at the 2-position of a pre-formed benzoxazole ring. nih.gov For example, a system comprising Pd(OAc)₂ with a NiXantphos ligand enables the direct 2-arylation of benzoxazoles with aryl bromides at room temperature. nih.gov While this method functionalizes an existing benzoxazole, related C-H activation principles can be applied to cyclization reactions.

Another palladium-catalyzed approach involves the synthesis of 2-substituted benzothiazoles (sulfur analogues of benzoxazoles) from thiobenzanilides via a C-H functionalization/intramolecular C-S bond formation process. acs.orgnih.gov This highlights the potential for analogous palladium-catalyzed intramolecular C-O bond formation to construct the benzoxazole ring from suitable N-(2-hydroxyphenyl)amide precursors.

Copper catalysts, being more economical than palladium, are an attractive option for benzoxazole synthesis. researchgate.net Copper-catalyzed methods have been successfully applied to the intramolecular O-arylation of o-halobenzanilides to form 2-aryl benzoxazoles. researchgate.net A common catalytic system for this transformation is CuI with 1,10-phenanthroline (B135089) as a ligand, which is believed to proceed through a Cu(I)/Cu(III) catalytic cycle where oxidative addition of the aryl halide to the copper center is the rate-determining step. organic-chemistry.org

Furthermore, copper(II) oxide nanoparticles have been used as a heterogeneous, ligand-free catalyst for the intramolecular cyclization of o-bromoaryl derivatives to yield benzoxazoles. acs.org This heterogeneous system allows for easy recovery and recycling of the catalyst. acs.org Copper(II)-catalyzed protocols have also been developed that achieve benzoxazole synthesis via a regioselective C-H functionalization followed by C-O bond formation, using air as the terminal oxidant. nih.gov

Nickel catalysts offer another avenue for the synthesis of benzoxazoles. Specifically, pre-synthesized Nickel(II) complexes of benzoyl hydrazones have been shown to be effective catalysts for the preparation of 2-aryl benzoxazoles. rsc.org This method involves the Ni(II) complex-assisted intramolecular cyclization of 2-aminophenol and various aromatic aldehydes. The reaction proceeds in the presence of a base such as K₂CO₃ in DMF at 80 °C, providing excellent yields of the desired products (87–94%) with low catalyst loading. rsc.org This approach could be readily adapted for the synthesis of this compound by substituting an aromatic aldehyde with pentanal.

Table 3: Overview of Transition Metal-Catalyzed Syntheses of 2-Substituted Benzoxazoles

| Metal Catalyst | Ligand/Additive | Precursor Type | Reaction Type | Source |

|---|---|---|---|---|

| Palladium (Pd(OAc)₂) | NiXantphos | Benzoxazole + Aryl Bromide | Direct C-H Arylation | nih.gov |

| Copper (CuI) | 1,10-Phenanthroline | o-Halobenzanilides | Intramolecular O-Arylation | organic-chemistry.org |

| Copper (CuO NPs) | Ligand-free | o-Bromoaryl amides/ureas | Intramolecular Cyclization | acs.org |

| Copper (Cu(II)) | N/A | N-Arylbenzamides | C-H Functionalization/C-O Formation | nih.gov |

| Nickel (Ni(II) complex) | K₂CO₃ | 2-Aminophenol + Aldehydes | Intramolecular Cyclization | rsc.org |

Transition Metal-Catalyzed Coupling and Cyclization Approaches

Applications of Metal Oxide Nanoparticle Catalysts (e.g., SnO₂, TiO₂-ZrO₂, Fe₃O₄-based)

Metal oxide nanoparticles have emerged as highly effective catalysts in the synthesis of 2-substituted benzoxazoles due to their high surface area, stability, and reusability. These catalysts facilitate the condensation reaction between 2-aminophenols and various carbonyl compounds or their derivatives.

Tin(IV) Oxide (SnO₂) Nanoparticles: Nano SnO₂ has been successfully employed as a catalyst for the synthesis of 2-aryl and 2-alkylbenzoxazoles from the condensation of 2-aminophenol with aldehydes. This method is noted for its mild, heterogeneous reaction conditions, proceeding at room temperature in ethanol (B145695) to afford high yields of the desired products. The catalyst is inexpensive, environmentally benign, and can be easily recovered and reused.

Titanium Dioxide-Zirconium Dioxide (TiO₂-ZrO₂) Composite: A mesoporous TiO₂-ZrO₂ composite, prepared by a co-precipitation method, serves as an efficient and recyclable catalyst for the synthesis of 2-aryl substituted benzoxazoles. This heterogeneous catalyst promotes the condensation of 2-aminophenol with substituted aromatic aldehydes at a moderate temperature of 60 °C, offering short reaction times (15–25 minutes) and an easy work-up procedure.

Iron(III) Oxide (Fe₃O₄)-based Nanoparticles: Magnetically separable nanoparticles based on Fe₃O₄ have gained significant attention due to their ease of recovery from the reaction mixture using an external magnet.

Fe₃O₄@SiO₂-SO₃H: This catalyst, featuring a sulfonic acid group immobilized on a silica-coated magnetite core, has been used for the solvent-free synthesis of 2-arylbenzoxazoles at 50 °C. The methodology is lauded for its reduced reaction times, high efficiency, and environmentally friendly nature.

Ag@Fe₂O₃ Core-Shell Nanoparticles: A magnetically separable silver-iron oxide core-shell nanocatalyst has demonstrated superior performance in the one-pot condensation of substituted aromatic aldehydes and 2-aminophenol at room temperature.

Fe₃O₄@SiO₂-imidazol-I: A novel metal-free catalyst, Fe₃O₄@SiO₂-imidazol-I, has been utilized for the synthesis of benzoxazole derivatives from the reaction of ketones, ammonium (B1175870) acetate, and catechol in DMF at 140 °C. This catalyst can be recycled for several consecutive runs.

Imidazolium chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP): This magnetic catalyst has been used for the solvent-free synthesis of benzoxazoles and benzothiazoles under sonication at 70°C, yielding products in as little as 30 minutes.

The proposed mechanism for these metal oxide-catalyzed reactions generally involves the activation of the carbonyl group of the aldehyde by the catalyst, followed by nucleophilic attack of the amino group of 2-aminophenol, and subsequent intramolecular cyclization and dehydration to form the benzoxazole ring.

Mechanochemical and Solvent-Free Synthesis Techniques (e.g., Ball-Milling)

Mechanochemical methods, particularly ball-milling, have been developed as environmentally friendly alternatives for the synthesis of benzoxazoles, often eliminating the need for solvents.

ZnO Nanoparticles via Ball-Milling: A convenient solvent-free method for the synthesis of benzoxazole derivatives has been developed using recyclable ZnO nanoparticles as a catalyst under ball-milling conditions. This approach is highly efficient, even on a multi-gram scale, and allows for easy product isolation.

One-Pot Reactions: Ball-milling has been employed for the one-pot synthesis of 2-anilinobenzoxazoles from anilines, carbon disulfide, and 2-aminophenol. This solvent-free technique is advantageous due to the in-situ generation of isothiocyanates, short reaction times, and simple work-up procedures.

These mechanochemical approaches align with the principles of green chemistry by reducing or eliminating solvent use and often leading to higher energy efficiency.

Ionic Liquid-Promoted Synthesis Strategies

Ionic liquids (ILs) have been explored as both catalysts and reaction media for the synthesis of benzoxazoles, offering advantages such as thermal stability, low vapor pressure, and recyclability.

Brønsted Acidic Ionic Liquids (BAILs): A Brønsted acidic ionic liquid gel has been shown to be an effective heterogeneous catalyst for the synthesis of benzoxazoles from 2-aminophenol and aldehydes under solvent-free conditions at 130 °C. The catalyst can be recovered and reused multiple times without a significant loss in activity.

Magnetic Nanoparticle-Supported Ionic Liquids: A Lewis acidic ionic liquid supported on Fe₃O₄ magnetic nanoparticles (LAIL@MNP) has been used for the solvent-free synthesis of benzoxazole derivatives via condensation of 2-aminophenol and aldehydes under sonication. This method provides moderate to high yields in a short reaction time.

Heterocyclic Ionic Liquids: 1-butylpyridinium (B1220074) iodide ([BPy]I) has been used as a recyclable catalyst for the direct oxidative amination of benzoxazoles to produce 2-aminobenzoxazoles at room temperature.

These ionic liquid-based strategies often provide high yields and allow for easy separation and reuse of the catalyst, contributing to more sustainable synthetic processes.

Amide Transformation Reactions as Synthetic Pathways

A versatile method for the synthesis of 2-substituted benzoxazoles involves the transformation of tertiary amides. This approach utilizes triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine (B1216828) to activate the amide carbonyl group, which then reacts with a 2-aminophenol. The reaction proceeds through a cascade of activation, nucleophilic addition, intramolecular cyclization, and elimination to form the benzoxazole ring. This method is notable for its mild reaction conditions and broad substrate scope, allowing for the synthesis of a wide range of functionalized benzoxazole derivatives.

Regioselective Functionalization and the Installation of the n-Butyl Group at the 2-Position

The synthesis of this compound specifically involves the introduction of an n-butyl group at the 2-position of the benzoxazole core. This is typically achieved through the condensation of 2-aminophenol with a precursor containing the n-butyl group.

Common synthetic routes to 2-substituted benzoxazoles, which are applicable to the synthesis of this compound, include the reaction of 2-aminophenol with:

Carboxylic acids: The direct condensation of 2-aminophenol with valeric acid (pentanoic acid) or its derivatives is a common method.

Aldehydes: The reaction with valeraldehyde (B50692) (pentanal) is another viable route.

Amides: As described previously, the transformation of a tertiary amide containing an n-butyl group can be used.

The regioselectivity for the formation of the 2-substituted product is inherent to the cyclization mechanism, where the carbonyl carbon of the carboxylic acid, aldehyde, or activated amide becomes the C2 carbon of the benzoxazole ring.

Green Chemistry Principles Applied to this compound Synthesis

Many of the modern synthetic methodologies for benzoxazoles, including those applicable to this compound, are designed with the principles of green chemistry in mind.

Key green chemistry aspects include:

Use of Recyclable Catalysts: Heterogeneous catalysts, such as metal oxide nanoparticles and supported ionic liquids, can be easily separated from the reaction mixture and reused, reducing waste.

Solvent-Free Conditions: Mechanochemical methods like ball-milling and reactions conducted under solvent-free conditions minimize the use of volatile organic compounds (VOCs).

Energy Efficiency: The use of microwave irradiation or sonication can lead to shorter reaction times and reduced energy consumption compared to conventional heating.

Use of Greener Solvents: When solvents are necessary, the use of more environmentally benign options like ethanol or water is preferred.

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product is a core principle.

A life cycle assessment (LCA) of various synthetic routes to 2-aryl benzoxazoles has shown that continuous flow technologies can significantly reduce the environmental impact compared to traditional batch processes.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. In the context of this compound synthesis, optimizing atom economy involves choosing synthetic routes that generate minimal byproducts.

The condensation reaction between 2-aminophenol and a carboxylic acid (or its derivative) or an aldehyde to form the benzoxazole ring and water is generally considered to have good atom economy, as water is the only major byproduct.

Strategies to improve reaction efficiency include:

Catalyst Optimization: The use of highly active and selective catalysts, such as the aforementioned metal oxide nanoparticles, can lead to higher yields and shorter reaction times.

Reaction Condition Optimization: Fine-tuning parameters like temperature, pressure, and reaction time can maximize the conversion of reactants to the desired product.

The development of synthetic methods that are both efficient and environmentally friendly is a continuous effort in the field of organic chemistry, with direct implications for the production of compounds like this compound.

Development of Recyclable Catalytic Systems

The development of sustainable chemical processes has driven significant research into recyclable catalytic systems for the synthesis of 2-substituted benzoxazoles. These systems aim to minimize waste, reduce costs, and simplify product purification by allowing the catalyst to be easily recovered and reused over multiple reaction cycles. A variety of heterogeneous and magnetically separable catalysts have been successfully employed for this purpose.

Magnetically Separable Catalysts:

A prominent strategy involves immobilizing catalysts on magnetic nanoparticles (MNPs), typically iron oxide (Fe₃O₄), which allows for facile separation from the reaction mixture using an external magnet.

Ionic Liquid-Based Systems: An imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) has been developed as a reactive and recyclable catalyst for the synthesis of benzoxazoles under solvent-free sonication conditions. bohrium.comnih.gov This system is noted for its efficiency and the catalyst can be reused several times with only a slight decrease in performance. bohrium.com

Deep Eutectic Solvent (DES) Systems: Magnetic nanoparticles have also been used as a support for deep eutectic solvents. For instance, a [Urea]₄[ZnCl₂] deep eutectic solvent grafted onto silica-coated Fe₃O₄ nanoparticles (DES@MNP) serves as a green and efficient catalyst for synthesizing 2-benzylbenzoxazole (B4618616) derivatives. This catalyst was successfully reused for over five consecutive runs without a significant loss of activity. researchgate.net

Copper-Functionalized Nanocomposites: A copper(I) chloride complex immobilized on magnetic nanoparticles modified with a benzothiazole-pyrimidine Ligand (Fe₃O₄@BTH-Pyr-CuCl) has proven to be a highly active and magnetically reusable catalyst. It demonstrated stability and high magnetic properties, allowing for its reuse for at least seven cycles without a significant drop in catalytic efficiency. researchgate.net

Other Heterogeneous Catalysts:

Solid-supported catalysts that can be recovered by filtration are also widely explored. These often involve metal oxides or metals supported on inorganic materials.

Metal Oxides:

Nano SnO₂: Tin(IV) oxide nanoparticles have been used as an efficient, benign, and recyclable catalyst for the synthesis of 2-aryl and 2-alkylbenzoxazoles from 2-aminophenol and aldehydes or orthoesters. The reactions proceed under mild, room temperature conditions in ethanol. ias.ac.in

Copper(II) Oxide Nanoparticles: CuO nanoparticles have been employed as a ligand-free heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. The catalyst is easily recovered and can be recycled without losing its activity. organic-chemistry.org

TiO₂–ZrO₂: A mixed titanium dioxide-zirconium dioxide catalyst has been reported for the synthesis of 2-aryl benzoxazoles, noted for being a green catalyst with high yields and short reaction times. rsc.org

Supported Catalysts:

KF–Al₂O₃: A potassium fluoride (B91410) on alumina (B75360) catalyst has been shown to be an efficient and reusable heterogeneous base for synthesizing 2-substituted benzoxazoles. It showed no significant decrease in catalytic efficiency after 10 consecutive runs. rsc.org

Metal-Organic Frameworks (MOFs): A hafnium-based metal-organic framework (Hf-BTC) has been utilized as a dual Brønsted and Lewis acidic catalyst for the microwave-assisted, solvent-free synthesis of 2-phenyl benzoxazole derivatives. The catalyst maintained its activity for up to five runs. rsc.org

Homogeneous Recyclable Catalysts:

Certain homogeneous catalysts, such as ionic liquids and specific metal salts, can also be recovered and reused under specific conditions.

Ionic Liquids: A phosphonium (B103445) acidic ionic liquid, [triphenyl(butyl-3-sulfonyl) phosphonium toluene (B28343) sulfonate], has been used as a recyclable catalyst for the synthesis of 2-aryl benzoxazoles under solvent-free conditions. rsc.org

Metal Triflates: Samarium triflate has been reported as a simple, green, and reusable acid catalyst for the synthesis of benzoxazoles in an aqueous medium under mild conditions. organic-chemistry.org

The reusability of several notable catalytic systems is summarized in the table below.

| Catalyst System | Catalyst Type | Key Features | Reusability | Reference |

|---|---|---|---|---|

| LAIL@MNP | Fe₃O₄-supported Ionic Liquid | Magnetically separable, solvent-free sonication | Several cycles with slight decrease in performance | bohrium.com |

| DES@MNP | Fe₃O₄-supported Deep Eutectic Solvent | Magnetically separable, green catalyst | ≥ 5 cycles without significant activity loss | researchgate.net |

| Fe₃O₄@BTH-Pyr-CuCl | Fe₃O₄-supported Copper Complex | Magnetically separable, high efficiency | ≥ 7 cycles without significant efficiency decrease | researchgate.net |

| Nano SnO₂ | Metal Oxide Nanoparticles | Heterogeneous, mild room temperature conditions | Recyclable | ias.ac.in |

| CuO Nanoparticles | Metal Oxide Nanoparticles | Heterogeneous, ligand-free | Recyclable without loss of activity | organic-chemistry.org |

| KF–Al₂O₃ | Supported Base | Heterogeneous base catalyst | 10 cycles without significant efficiency decrease | rsc.org |

| Hf-BTC | Metal-Organic Framework | Dual Brønsted/Lewis acid, microwave-assisted | Up to 5 cycles | rsc.org |

| Samarium Triflate | Homogeneous Lewis Acid | Reusable, aqueous medium | Recyclable | organic-chemistry.org |

Considerations for Process Intensification and Scalability in Laboratory Synthesis

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies for chemical synthesis. For the laboratory-scale synthesis of this compound and its analogues, several strategies have been employed to enhance reaction rates, improve yields, and facilitate scalability, moving towards more sustainable and efficient protocols.

Energy-Intensive Methods:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of benzoxazoles. sioc-journal.cn It provides rapid and uniform heating, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. researchgate.net For example, the synthesis of 2-phenyl benzoxazole derivatives using a dual acidic (Hf-BTC) catalyst was achieved in just 15 minutes under microwave irradiation. rsc.org Similarly, the preparation of various benzoxazole derivatives has been successfully conducted using microwave assistance in conjunction with deep eutectic solvents or for the cyclocondensation of Schiff bases. mdpi.com

Ultrasound-Assisted Synthesis: Sonication offers an alternative energy source for promoting benzoxazole synthesis. It provides a safer and more efficient alternative to conventional heating by utilizing the energy from acoustic cavitation. bohrium.com The synthesis of benzoxazoles using an LAIL@MNP catalyst was effectively carried out under solvent-free ultrasound irradiation, demonstrating the utility of this technique. bohrium.comnih.gov

Greener and More Efficient Reaction Conditions:

Solvent-Free Synthesis: Conducting reactions without a solvent (neat conditions) is a key principle of green chemistry. This approach minimizes waste, eliminates the cost and environmental impact of solvents, and often simplifies product purification. Several recyclable catalytic systems, including phosphonium acidic ionic liquids and Hf-BTC, have been successfully used for benzoxazole synthesis under solvent-free conditions. rsc.org

Use of Green Solvents: When a solvent is necessary, the use of environmentally benign media is preferred. Deep eutectic solvents (DES) and water have been used as greener alternatives to traditional volatile organic compounds for benzoxazole synthesis. researchgate.netorganic-chemistry.orgmdpi.com

Scalability:

The transition from laboratory-scale synthesis to larger-scale production requires robust and scalable methodologies. The development of a multi-gram scale synthesis for a 2-aryl benzoxazole analogue (Tafamidis) highlights the potential for these methods to be scaled up. researchgate.net Furthermore, the ability to easily synthesize key reagents, such as triphenylbismuth (B1683265) dichloride, on a 10-gram scale suggests that the associated synthetic methods are amenable to larger preparations. beilstein-journals.orgnih.gov While continuous flow synthesis has been mentioned as a green technology for related reactions, its specific application to 2-substituted benzoxazoles is an area for further development. sioc-journal.cn

The following table summarizes key findings related to process intensification techniques.

| Technique | Description | Key Advantages | Example Application | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Use of microwave energy for rapid and uniform heating. | Drastically reduced reaction times, improved yields. | Synthesis of benzoxazoles using Hf-BTC catalyst (15 min). | rsc.org |

| Ultrasound Irradiation | Use of high-frequency sound waves to induce cavitation and promote reaction. | Energy efficient, safe alternative to heating. | LAIL@MNP catalyzed synthesis under solvent-free conditions. | bohrium.comnih.gov |

| Solvent-Free Conditions | Reaction is conducted without a solvent medium. | Green, reduces waste, simplifies workup. | Phosphonium acidic ionic liquid catalyzed synthesis. | rsc.org |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. | Increased efficiency, reduced waste, time-saving. | Multi-gram scale synthesis of a 2-aryl benzoxazole from ortho-nitrophenols. | researchgate.net |

| Deep Eutectic Solvents (DES) | Use of a mixture of hydrogen bond donors and acceptors as a solvent system. | Green solvent alternative, often biodegradable and low-cost. | Catalyzed synthesis of benzoxazoles under microwave irradiation. | researchgate.netmdpi.com |

Chemical Reactivity and Mechanistic Investigations of 2 N Butyl Benzoxazole

Intrinsic Electrophilic and Nucleophilic Characteristics of the Benzoxazole (B165842) Ring System

The benzoxazole ring is an aromatic heterocyclic system that exhibits distinct electronic properties influencing its reactivity. As a bicyclic compound with a benzene (B151609) ring fused to an oxazole (B20620) ring, its aromaticity contributes to its relative stability. globalresearchonline.netwikipedia.org However, the presence of heteroatoms (nitrogen and oxygen) and the specific arrangement of electrons within the rings create reactive sites available for functionalization. globalresearchonline.netwikipedia.org

The benzoxazole nucleus is generally considered to be electron-rich, making it susceptible to electrophilic attack. Theoretical studies and experimental evidence indicate that electrophilic substitution reactions preferentially occur at specific positions. The C6-position is a primary site for nitration. globalresearchonline.netglobalresearchonline.net Other positions, such as C2 and C3, are also noted as potential sites for electrophilic reactions. globalresearchonline.net The presence of electron-withdrawing groups on the benzoxazole ring can favor halogenation reactions. globalresearchonline.netglobalresearchonline.net

Detailed Reaction Mechanisms Governing the Formation and Transformations of 2-(n-Butyl)benzoxazole

The synthesis of 2-substituted benzoxazoles, including this compound, can be broadly categorized into two main strategies: direct functionalization of the C-H bond at the C2 position of a pre-formed benzoxazole ring, and the cyclization of appropriately functionalized precursors. nih.gov

One common and versatile method for forming the 2-substituted benzoxazole ring system involves the condensation of 2-aminophenols with carboxylic acids, aldehydes, or their derivatives. researchgate.netrsc.org A specific mechanism for the synthesis of 2-substituted benzoxazoles involves the electrophilic activation of tertiary amides using triflic anhydride (B1165640) (Tf₂O). nih.govmdpi.comresearchgate.net The proposed mechanism for this cascade reaction is as follows:

Activation of the Amide: The tertiary amide reacts with Tf₂O to form a highly reactive amidinium salt intermediate. nih.govresearchgate.net

Nucleophilic Attack: The amino group of a 2-aminophenol (B121084) acts as a nucleophile, attacking the electrophilic carbon of the amidinium salt. nih.gov

Intramolecular Cyclization: Following the initial nucleophilic addition, an intramolecular cyclization occurs where the hydroxyl group of the 2-aminophenol attacks the carbon of the newly formed intermediate. nih.govresearchgate.net

Elimination: The final step involves the elimination of a leaving group to yield the aromatic 2-substituted benzoxazole. nih.govmdpi.com

An alternative approach involves the reaction of 2-aminophenol with aldehydes, which can be catalyzed by various acids or metal catalysts. rsc.orgajchem-a.com A plausible mechanism for this reaction involves:

Protonation: The carbonyl oxygen of the aldehyde is protonated by an acid catalyst, activating the aldehyde.

Imine Formation: The amino group of the 2-aminophenol attacks the activated aldehyde, followed by dehydration to form an imine intermediate.

Cyclization: The hydroxyl group of the intermediate then attacks the imine carbon.

Aromatization: The final product is formed through oxidation, often by air, to yield the benzoxazole ring. researchgate.net

Transformations of this compound can involve reactions at the butyl side chain or the benzoxazole ring itself, depending on the reagents and conditions.

Chemical Stability and Degradation Pathways of this compound under Various Conditions

The benzoxazole ring, while aromatic, can be susceptible to degradation under certain environmental conditions, particularly in the presence of water. researchgate.net Hydrolysis is a significant degradation pathway for benzoxazoles. researchgate.net Studies on benzoxazole and its derivatives have shown that the ring can be more unstable in aqueous conditions compared to related heterocycles like benzimidazoles and benzothiazoles. researchgate.net

The hydrolysis of benzoxazoles under acidic conditions typically leads to the formation of the corresponding amidophenols through ring cleavage. rsc.org The mechanism of hydrolysis can be complex and may involve a change in the rate-determining step depending on the pH. rsc.org For instance, at low acidity, nucleophilic attack on the conjugate acid of the benzoxazole may be the slow step, while at higher acidities, the fission of the C-O bond in the tetrahedral intermediate can become rate-determining. rsc.org It has been observed that the hydrolysis of benzoxazole and its 2-methyl and 2-phenyl derivatives predominantly yields the product of C-O fission. researchgate.net

A proposed pathway for the hydrolytic degradation of a 2-substituted benzoxazole involves the formation of an amide linkage prior to complete ring scission. researchgate.net This suggests an initial opening of the oxazole ring to form an intermediate that then rearranges or further degrades. In some cases, degradation can lead to the formation of products such as 2-benzoxazolinone (B145934) (BOA) and subsequently 2-aminophenoxazin-3-one (APO). nih.gov

Besides hydrolysis, other degradation pathways may exist, including photodegradation, although this is less extensively documented in the provided search results. The stability of this compound would also be influenced by the nature of the n-butyl group, though the primary instability lies within the benzoxazole ring itself.

C-H Activation and Site-Selective Functionalization Strategies Relevant to 2-Substituted Benzoxazoles

Direct C-H activation and functionalization have emerged as powerful and atom-economical strategies for modifying the benzoxazole core, allowing for the introduction of various substituents without the need for pre-functionalized starting materials. nih.govacs.org For 2-substituted benzoxazoles, several positions on the heterocyclic ring are amenable to site-selective functionalization, most notably the C2 and C7 positions.

C2-Functionalization: The C-H bond at the C2 position of the benzoxazole ring is a common target for functionalization. Palladium-catalyzed direct arylation is a well-established method for introducing aryl groups at this position. polyu.edu.hkpolyu.edu.hk These reactions often employ aryl sources such as arylsulfonyl hydrazides or aryl halides. polyu.edu.hkacs.org Nickel-catalyzed C-H arylation has also been developed, providing a complementary approach using pharmaceutically relevant aryl chlorides and bromides. acs.org

C7-Functionalization: More recently, methods for the regioselective C-H bond arylation of benzoxazole derivatives at the C7 position have been developed. acs.org This has been achieved using a simple phosphine-free palladium chloride catalyst system. The proposed mechanism for this unique regioselectivity involves a (thio)phenoxy chelation-assisted C-H bond cleavage from an opened intermediate. acs.org

Other Positions: The nitrogen atom of the benzoxazole ring can also direct functionalization to other positions. For instance, the ligating ability of the nitrogen has been utilized for ortho-C-H bond activation. nitrkl.ac.in Furthermore, iron(III) chloride-mediated para-selective C-H functionalization has been used to introduce chloro and other substituents at the C5 and C7 positions of 2-arylbenzoxazoles. researchgate.net

These C-H activation strategies offer a versatile toolkit for the synthesis of a wide array of functionalized benzoxazole derivatives with high efficiency and selectivity.

Ring Opening and Rearrangement Reactions of the Benzoxazole Heterocycle

The benzoxazole ring can undergo ring-opening and rearrangement reactions under various conditions, providing pathways to different heterocyclic structures or functionalized open-chain compounds.

Ring Opening Reactions: Nucleophilic attack can lead to the cleavage of the oxazole ring. For example, benzoxazoles can react with secondary amines in a ring-opening process. rsc.org This reaction can be a step in a sequence to synthesize other derivatives, such as 2-aminobenzoxazoles, through an iron-catalyzed oxidative cyclization following the initial ring opening. rsc.org A copper-catalyzed reaction of benzoxazole with ethyl diazoacetate and water also results in ring opening and the formation of a more complex molecule with multiple functional groups. acs.org The proposed mechanism involves the formation of a ylide intermediate which then undergoes heterolytic cleavage and addition of water. acs.org

Furthermore, the ring-opening of benzoxazoles can be utilized in cascade reactions. For instance, a yttrium(III) triflate-catalyzed cascade reaction of benzoxazoles with propargylic alcohols leads to the formation of 1,4-benzoxazine scaffolds through a ring-opening and regioselective ring-closure process. rsc.org

Rearrangement Reactions: The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution reaction that benzoxazole derivatives can undergo. In one example, an S-alkylated benzoxazole-2-thiol undergoes a Smiles rearrangement where the nucleophilic attack of a nitrogen atom on the benzoxazole ring carbon leads to the formation of a spiro intermediate, which then rearranges to an N-substituted benzoxazole. acs.org Another example is the NaOCl mediated Beckmann-type rearrangement of ortho-hydroxyaryl N-H ketimines, which proceeds through an N-Cl imine intermediate to form 2-substituted benzoxazoles. organic-chemistry.org

These ring-opening and rearrangement reactions highlight the chemical versatility of the benzoxazole heterocycle and provide synthetic routes to a diverse range of molecular architectures.

Advanced Spectroscopic and Crystallographic Characterization of 2 N Butyl Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of 2-(n-Butyl)benzoxazole, offering unambiguous evidence of the atomic connectivity and chemical environment of each nucleus within the molecule.

The ¹H NMR spectrum provides a detailed map of the proton environments. The aromatic protons of the benzoxazole (B165842) ring typically appear as complex multiplets in the downfield region (δ 7.0–7.8 ppm) due to spin-spin coupling. The n-butyl chain protons are observed in the upfield aliphatic region. The α-methylene (–CH₂–) protons, being adjacent to the electron-withdrawing benzoxazole ring, are the most deshielded of the alkyl group and appear as a triplet. The subsequent methylene (B1212753) groups (β and γ) appear as multiplets, while the terminal methyl (–CH₃) protons resonate as a triplet at the most upfield position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are estimated based on typical values for similar structural motifs.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (4H) | 7.20 - 7.80 | Multiplet | - |

| α-CH₂ (2H) | ~2.95 | Triplet | ~7.5 |

| β-CH₂ (2H) | ~1.80 | Sextet | ~7.5 |

| γ-CH₂ (2H) | ~1.45 | Sextet | ~7.5 |

The ¹³C NMR spectrum complements the ¹H NMR data by defining the carbon framework. The spectrum shows eleven distinct signals corresponding to the eleven carbon atoms in the molecule. The C-2 carbon of the benzoxazole ring, part of the C=N-O system, is significantly deshielded and appears furthest downfield (~165 ppm) nih.gov. The aromatic carbons resonate between 110 and 151 ppm, with quaternary carbons (C-3a, C-7a) showing distinct chemical shifts. The four carbons of the n-butyl group are found in the aliphatic region (δ 13–35 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are estimated based on spectral data for benzoxazole and its derivatives. nih.govmdpi.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=N) | ~165.5 |

| C-3a | ~150.8 |

| C-7a | ~141.5 |

| Aromatic CH (C-4, C-5, C-6, C-7) | 110.0 - 125.0 |

| α-CH₂ | ~30.2 |

| β-CH₂ | ~28.5 |

| γ-CH₂ | ~22.4 |

While ¹H and ¹³C NMR provide chemical shift and coupling information, 2D NMR techniques are essential for confirming the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons, confirming the spin systems of the aromatic ring and establishing the sequential –CH₂–CH₂–CH₂–CH₃ connectivity of the n-butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of all protonated carbons in both the aromatic ring and the alkyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing connectivity across quaternary carbons. It would show a correlation between the α-CH₂ protons of the butyl group and the C-2 carbon of the benzoxazole ring, definitively proving the attachment point of the alkyl substituent. beilstein-journals.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular bonds and functional groups within this compound.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorption bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The aliphatic C-H stretching modes of the n-butyl group appear in the 2850–2960 cm⁻¹ region. The characteristic and strong C=N stretching vibration of the oxazole (B20620) ring is typically found around 1615 cm⁻¹. nih.gov Aromatic C=C ring stretching vibrations are present in the 1450–1600 cm⁻¹ range, while the C-O-C stretching of the heterocyclic ring is expected near 1245 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the aromatic ring and the carbon backbone of the alkyl chain. The symmetric stretching of the benzoxazole ring system gives rise to strong Raman signals.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N Stretch (Oxazole Ring) | ~1615 |

| Aromatic C=C Ring Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Vis spectroscopy provides insight into the electronic properties of the molecule. The benzoxazole moiety serves as the primary chromophore, responsible for absorbing UV radiation.

Absorption: this compound is expected to exhibit strong absorption bands in the UV region, typically between 270 and 320 nm. These absorptions correspond to π→π* electronic transitions within the conjugated aromatic system. The n-butyl group, acting as an auxochrome, may cause a slight bathochromic (red) shift compared to the parent benzoxazole. Studies on related 2-substituted benzoxazoles show strong absorption in the UVA range, highlighting their potential as UV absorbers. scielo.brsemanticscholar.org

Emission: Many benzoxazole derivatives are known to be fluorescent, emitting light upon excitation with UV radiation. nih.govacs.org The emission properties are influenced by the electronic nature of the substituent at the 2-position. While the n-butyl group is not expected to introduce new emissive states, this compound would likely exhibit fluorescence, with an emission maximum at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift).

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and deduce structural information from the molecule's fragmentation pattern upon ionization. For this compound (C₁₁H₁₃NO), the nominal molecular weight is 175 amu.

Molecular Ion: Due to the stability of the aromatic benzoxazole ring system, a prominent molecular ion peak ([M]⁺•) at m/z = 175 is expected.

Fragmentation Pattern: The primary fragmentation pathways involve the n-butyl side chain. Alpha-cleavage (cleavage of the bond between the first and second carbon of the butyl chain) would result in the loss of a propyl radical (•C₃H₇), leading to a stable ion at m/z = 132. Subsequent loss of alkyl radicals is also expected, producing characteristic ions.

Loss of a methyl radical (•CH₃): [M-15]⁺ at m/z = 160.

Loss of an ethyl radical (•C₂H₅): [M-29]⁺ at m/z = 146.

A significant peak at m/z = 118 can arise from the cleavage of the entire butyl group, leaving the benzoxazolyl cation. massbank.eu

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 175 | [C₁₁H₁₃NO]⁺• | Molecular Ion ([M]⁺•) |

| 160 | [C₁₀H₁₀NO]⁺ | [M - •CH₃]⁺ |

| 146 | [C₉H₈NO]⁺ | [M - •C₂H₅]⁺ |

| 132 | [C₈H₆NO]⁺ | [M - •C₃H₇]⁺ (Alpha-cleavage) |

Single Crystal X-Ray Diffraction for Definitive Solid-State Structural Determination and Intermolecular Interactions

A comprehensive search of the scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available single-crystal X-ray diffraction study for this compound. Consequently, detailed crystallographic data, such as unit cell parameters, space group, and specific intermolecular interactions for this compound, are not available.

While studies on other benzoxazole derivatives have been reported, providing insights into the typical solid-state structures and intermolecular forces within this class of compounds, a definitive analysis for this compound cannot be provided without experimental data. These related studies often describe intermolecular interactions such as π-π stacking and various hydrogen bonds, which could be anticipated in the crystal structure of this compound. However, without a specific crystallographic study, any such discussion would be speculative and fall outside the scope of this article.

Table 4.5.1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | N/A |

| Space Group | N/A |

| a (Å) | N/A |

| b (Å) | N/A |

| c (Å) | N/A |

| α (°) | N/A |

| β (°) | N/A |

| γ (°) | N/A |

| Volume (ų) | N/A |

| Z | N/A |

| Density (calculated) (g/cm³) | N/A |

| R-factor (%) | N/A |

N/A: Not available in the searched scientific literature.

Advanced Techniques for Investigating Excited State Dynamics (e.g., Laser Flash Photolysis)

An extensive review of published research reveals a lack of specific studies employing advanced techniques like laser flash photolysis to investigate the excited-state dynamics of this compound. As a result, there is no available experimental data on its transient absorption spectra, excited-state lifetimes, or the nature of its transient species (e.g., triplet states, radicals).

Research on the photophysics of other 2-alkyl-benzoxazoles indicates that these molecules can exhibit interesting excited-state behavior, including dual fluorescence in their protonated forms. These studies provide a general context for the potential photophysical properties of this compound. However, without direct experimental investigation, a detailed and accurate account of its excited-state dynamics cannot be presented.

Table 4.6.1: Excited State Dynamics Parameters for this compound

| Parameter | Value |

| Transient Absorption λmax (nm) | N/A |

| Excited State Lifetime (τ) | N/A |

| Quantum Yield (Φ) | N/A |

| Observed Transient Species | N/A |

N/A: Not available in the searched scientific literature.

Computational Chemistry and Theoretical Investigations of 2 N Butyl Benzoxazole

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 2-(n-Butyl)benzoxazole, DFT studies would typically involve the use of a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to solve the Schrödinger equation approximately. Such calculations can be performed in the gas phase or with solvent models to simulate solution-phase behavior.

Molecular Geometry Optimization and Accurate Structural Parameter Prediction

The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The result of this optimization would be a set of predicted bond lengths, bond angles, and dihedral angles for this compound. These theoretical parameters can then be compared with experimental data if available, for example, from X-ray crystallography. For similar benzoxazole (B165842) derivatives, DFT calculations have shown good agreement between calculated and experimental geometries.

Elucidation of Electronic Structure (HOMO-LUMO Energy Levels, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into how the molecule might interact with other chemical species.

Analysis of Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Fukui Functions)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Local reactivity descriptors, such as Fukui functions , are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Prediction of Vibrational Spectra and NMR Chemical Shifts

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These theoretical spectra can aid in the assignment of experimental vibrational modes.

Similarly, the magnetic shielding of atomic nuclei can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C NMR). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical NMR data can be a powerful tool for confirming the structure of a synthesized compound by comparing the calculated shifts to the experimental spectrum.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

For flexible molecules like this compound, which has a butyl side chain, Molecular Dynamics (MD) simulations can be employed. MD simulations model the movement of atoms over time, providing insights into the molecule's conformational flexibility and the influence of the solvent on its structure and dynamics. By simulating the molecule in a box of solvent molecules (e.g., water), one can study how the solvent affects the preferred conformations and the interactions between the solute and solvent.

Quantitative Structure-Property Relationships (QSPR) and Cheminformatics Approaches for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a molecule with its physicochemical properties. For this compound, a QSPR model could be developed to predict properties like its lipophilicity (logP), which is important in medicinal chemistry. This involves calculating a set of molecular descriptors that encode structural information and then using statistical methods, such as multiple linear regression, to build a predictive model. Cheminformatics approaches leverage computational tools and databases to analyze and model large sets of chemical data, which can be used to predict the properties of new or uncharacterized molecules like this compound.

Development of Predictive Models for Physicochemical Attributes

Predictive models for the physicochemical attributes of this compound are primarily developed using Quantitative Structure-Property Relationship (QSPR) methodologies. nih.govwikipedia.org These models establish a mathematical correlation between the molecular structure of a compound and its macroscopic properties. For a series of related compounds, including various 2-alkylbenzoxazoles, these models can forecast properties such as solubility, lipophilicity (logP), and boiling point without the need for empirical measurement. nih.gov

The development of a robust QSPR model begins with the calculation of a wide array of molecular descriptors for a set of known benzoxazole derivatives. These descriptors are numerical representations of the molecule's topology, geometry, and electronic distribution. Commonly employed descriptors in studies of benzoxazole derivatives include:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index, Kier & Hall molecular connectivity indices, and Balaban's J index.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters such as the molecular surface area, volume, and shape indices.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: These include calculated values for properties like molar refractivity and polarizability.

Once a comprehensive set of descriptors is generated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical equation that links a selection of these descriptors to the physicochemical property of interest. The predictive power of the resulting model is then rigorously evaluated through internal and external validation techniques.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Topological | Molecular Connectivity Index (χ) | Relates to the degree of branching in the molecule. |

| Geometrical | Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. |

| Electronic | Dipole Moment (μ) | A measure of the overall polarity of the molecule. |

| Physicochemical | LogP (octanol-water partition coefficient) | A measure of the lipophilicity of the molecule. |

For this compound specifically, a QSPR model would likely identify descriptors related to the size and flexibility of the n-butyl chain as significant contributors to its physicochemical properties. For instance, an increase in the alkyl chain length in a series of 2-alkylbenzoxazoles has been shown to influence properties like lipophilicity and, consequently, their interaction with biological membranes. rsc.org

Understanding Conformational Preferences and Stereoelectronic Influences

The key dihedral angles in the n-butyl chain of this compound are:

τ1 (N-C-Cα-Cβ): Rotation around the bond connecting the benzoxazole ring to the butyl chain.

τ2 (Cα-Cβ-Cγ-Cδ): Rotation around the central C-C bond of the butyl chain.

τ3 (Cβ-Cγ-Cδ-H): Rotation of the terminal methyl group.

The relative energies of the different conformers are determined by a combination of steric and stereoelectronic effects. wikipedia.orgresearchgate.net Steric hindrance arises from the repulsive interactions between bulky groups when they are in close proximity. For the n-butyl chain, gauche interactions between the methyl and methylene (B1212753) groups increase the conformational energy compared to the anti-conformation. libretexts.org

Stereoelectronic effects involve the interaction of molecular orbitals. wikipedia.org In the context of this compound, hyperconjugation, which is the interaction of the electrons in a sigma bond (e.g., a C-H or C-C bond of the butyl chain) with an adjacent empty or partially filled p-orbital or a pi-orbital, can influence conformational stability. The orientation of the n-butyl chain relative to the benzoxazole ring can either facilitate or hinder these stabilizing orbital interactions.

The most stable conformations of the n-butyl chain are generally those that minimize both torsional strain (eclipsing interactions) and steric strain (gauche interactions). libretexts.org The anti-periplanar arrangement, where the carbon backbone of the butyl chain is in a zigzag conformation, is typically the lowest energy state in simple alkanes. unicamp.br

| Conformer | Dihedral Angle (τ2) | Relative Energy | Description |

|---|---|---|---|

| Anti | ~180° | Lowest | The Cα and Cδ atoms are on opposite sides of the Cβ-Cγ bond, minimizing steric hindrance. |

| Gauche (+) | ~+60° | Higher | The Cα and Cδ atoms are in a staggered arrangement, but closer than in the anti conformer, leading to some steric strain. |

| Gauche (-) | ~-60° | Higher | Similar in energy to the gauche (+) conformer. |

| Eclipsed (Syn-periplanar) | ~0° | Highest | The Cα and Cδ atoms are aligned, resulting in significant torsional and steric strain. |

Applications of 2 N Butyl Benzoxazole in Advanced Materials and Catalysis

Organic Electronics and Optoelectronic Device Development

Benzoxazole (B165842) derivatives are recognized for their utility in organic electronics, where their inherent fluorescence and charge-transporting capabilities are harnessed. researchgate.nettandfonline.com These compounds serve as fundamental building blocks for materials used in a variety of optoelectronic devices. Theoretical studies on benzoxazole derivatives with donor-π-acceptor architectures confirm their potential for applications in OLEDs and organic photovoltaics due to favorable electronic and spectroscopic characteristics. mdpi.com

The benzoxazole core is a common component in molecules designed as emitters and host materials for OLEDs. researchgate.nettandfonline.com Its rigid structure contributes to high fluorescence quantum yields, and the electronic properties can be fine-tuned by modifying the substituent at the 2-position. While specific device data for 2-(n-butyl)benzoxazole is not extensively documented, research on analogous compounds demonstrates the functional role of this molecular family.

For instance, benzoxazole derivatives featuring stylyl and triphenylamine (B166846) groups have been investigated as emission layers in OLEDs, producing blue-green light. researchgate.net In other examples, imidazole (B134444) derivatives, which share some structural similarities with benzoxazoles, have been used to create efficient blue-emitting OLEDs. Devices using a non-doped emitter with a bulky three-dimensional structure to suppress exciton (B1674681) quenching achieved an external quantum efficiency (EQE) of 4.67% with deep-blue Commission Internationale de l'Éclairage (CIE) coordinates of (0.15, 0.08). tandfonline.com Similarly, carbazole-benzophenone derivatives have been successfully employed as host materials for green thermally activated delayed fluorescence (TADF) emitters, leading to OLEDs with a high EQE of 23.2%. ktu.edu

The introduction of an n-butyl group onto the benzoxazole core would primarily be expected to improve the processability of the material, allowing for the formation of uniform thin films from solution, which is critical for device fabrication.

Table 1: Performance of OLEDs Incorporating Benzoxazole-Related Emitters and Hosts

| Compound Type | Role in OLED | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) | Emission Color / CIE Coordinates |

|---|---|---|---|---|

| TPA-substituted Benzimidazole Derivative | Non-doped Emitter | 4.67% | Not Reported | Deep-Blue (0.15, 0.08) |

| Stylyl Benzoxazole Derivative | Hole Transport Layer | Not Reported (Efficiency of 1.1 lm/W) | 12,000 | Blue-Green |

This table presents data for related heterocyclic compounds to illustrate the potential of the benzoxazole class in OLED applications.

In the field of organic photovoltaics (OPVs), materials capable of efficient light absorption and charge separation are essential. Benzoxazole-related structures, such as benzothiadiazole and benzoxadiazole, are frequently used as electron-accepting units in donor-acceptor type polymers and small molecules for the active layer of solar cells. rsc.orgrsc.org These units help to tune the material's absorption spectrum and electronic energy levels to match the solar spectrum and facilitate exciton dissociation.

For example, a solar cell using a benzothiadiazole-based polymer as the donor material achieved a power conversion efficiency (PCE) of 15.5%. rsc.org In another study, non-fullerene acceptors incorporating benzothiadiazole/imide motifs were used in solution-processed bulk heterojunction (BHJ) solar cells, reaching a PCE of 2.54% with a high open-circuit voltage (Voc) of 0.96 V. stanford.edu While research has heavily focused on these related heterocycles, the fundamental electronic properties of the benzoxazole core suggest its potential as a component in novel OPV materials. The n-butyl substituent would enhance solubility, facilitating the blending of donor and acceptor materials, which is crucial for creating the optimal bulk heterojunction morphology needed for efficient charge separation and transport.

Table 2: Performance of Organic Photovoltaic Cells with Benzoxazole-Related Materials

| Active Layer Components (Donor:Acceptor) | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |

|---|---|---|---|---|

| PBDT-TEhBT (benzothiadiazole polymer):Y6 | 15.5% | Not Reported | Not Reported | Not Reported |

| PCDTBT (carbazole derivative): periodikos.com.brPCBM | 4.6% | Not Reported | Not Reported | Not Reported |

This table showcases performance data for OPVs using materials containing benzoxazole-related heterocycles.

The inherent fluorescence of the benzoxazole ring system makes it an excellent scaffold for the development of fluorescent probes and chemosensors. acs.org These sensors operate through mechanisms where interaction with a target analyte, such as a metal ion, induces a change in the fluorescence properties (e.g., intensity or wavelength) of the molecule. frontiersin.orgmdpi.com

Benzoxazole-containing ligands have been successfully designed for the selective detection of metal ions like Zn²⁺ and Cd²⁺. rsc.orgacs.org For example, a macrocyclic chemosensor incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore can selectively detect Zn²⁺ and Cd²⁺ in aqueous media through a significant enhancement of fluorescence upon metal ion coordination. rsc.org Another sensor based on a 2-(2′-aminophenyl)benzoxazole platform demonstrated a 25-fold fluorescence increase upon binding to Zn²⁺. acs.org

The photophysical properties of these probes, such as absorption and emission wavelengths and fluorescence quantum yield (Φf), are critical for their sensitivity and application. A highly fluorescent derivative, 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), exhibits a high absolute quantum yield of ≥ 0.60, making it a candidate for a universal fluorophore. rsc.org The n-butyl group on a simpler 2-substituted benzoxazole would contribute to its solubility in various media, a desirable trait for sensor applications, while the core benzoxazole structure provides the essential fluorescent signaling unit.

Table 3: Photophysical Properties of Selected Benzoxazole-Based Fluorescent Molecules

| Compound | Max. Absorption (λabs) (nm) | Max. Emission (λem) (nm) | Fluorescence Quantum Yield (Φf) | Target Analyte |

|---|---|---|---|---|

| 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) | ~373 | ~430 | ≥ 0.60 | General Fluorophore |

| 2-(2′-aminophenyl)benzoxazole-based sensor | Not Reported | ~450 | Not Reported (25-fold enhancement) | Zn²⁺ |

Integration into Polymer Science and Advanced Polymer Materials

The benzoxazole moiety can be integrated into polymeric structures to create high-performance materials with exceptional thermal stability and specific optoelectronic functions. The method of integration—either as a repeating unit in the polymer backbone or as a functional additive—determines the final properties of the material.

One primary strategy for harnessing the properties of benzoxazoles is through their direct polymerization to form polybenzoxazoles (PBOs) or related structures like poly(benzoxazole imide)s (PBOPIs). researchgate.netacs.org These polymers are known for their remarkable thermal and mechanical properties. PBOs are typically synthesized through the cyclodehydration of poly(o-hydroxyamide) precursors. acs.org A novel route involves the structural transformation of smart benzoxazine (B1645224) resins into a cross-linked polybenzoxazole network, avoiding harsh traditional synthesis conditions. researchgate.net

For example, a series of novel PBOPIs were prepared by synthesizing diamine monomers containing a benzoxazole moiety and subsequently reacting them with commercial dianhydrides. researchgate.net This approach allows for the systematic incorporation of the stable benzoxazole unit into a processable polyimide backbone.

Alternatively, benzoxazole derivatives can be used as additives. The compound 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) has been studied when mixed into poly(1,4-butylene succinate) (PBS) films, where it acts as a fluorescent probe to investigate polymer characteristics. rsc.org A monomer like this compound could potentially be functionalized to be incorporated into a polymer backbone or used as a side-chain attachment to modify the properties of commodity polymers.

The inclusion of the benzoxazole ring into a polymer backbone imparts significant thermal stability. Polybenzoxazoles are among the most heat-resistant polyheterocyclic polymers known. researchgate.net Studies on PBOs and PBOPIs consistently show high glass transition temperatures (Tg) and exceptional thermal stability, with 5% weight loss temperatures (Td5%) often exceeding 500 °C. researchgate.netacs.org For instance, a series of PBOPIs exhibited Tg values ranging from 285 to 363 °C and Td5% values between 510–564 °C in a nitrogen atmosphere. researchgate.net Blending polymers, such as polybenzoxazine with silicon-containing polyimides, can result in synergistic improvements in char formation and thermal stability.

However, the rigidity of the PBO backbone often leads to poor solubility, which complicates processing. acs.org The introduction of flexible substituents, such as alkyl chains, is a key strategy to overcome this limitation. The n-butyl group in this compound would enhance the solubility of any corresponding polymer, making it more amenable to solution-based processing techniques like spin-coating. Research on other conjugated polymers has shown that branched alkyl chains can improve polymer aggregation and crystallinity, leading to better performance in electronic devices. rsc.org Furthermore, modifying the polymer architecture, such as creating controlled molecular weight PBOPIs, has been shown to yield materials with good melt processability. researchgate.net

Table 4: Thermal Properties of Polymers Containing Benzoxazole Moieties

| Polymer Type | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5%) (°C) | Char Yield at 800 °C (%) |

|---|---|---|---|

| Poly(benzoxazole imide)s (PBOPIs) | 285–363 | 510–564 (in N₂) | Not Reported |

| Polybenzoxazoles (from dihydroxamoyl chlorides) | 266–279 | 570–635 (10% loss in N₂) | Not Reported |

Role as Ligands or Catalytic Scaffolds in Synthetic Transformations

While specific research detailing the catalytic applications of this compound is still developing, the broader class of benzoxazole derivatives is well-established for its ability to act as effective ligands in a range of catalytic reactions. The nitrogen atom within the oxazole (B20620) ring of the benzoxazole moiety possesses a lone pair of electrons, enabling it to coordinate with various transition metals. This coordination is a critical feature in catalysis, as it can influence the reactivity and selectivity of the metallic center.